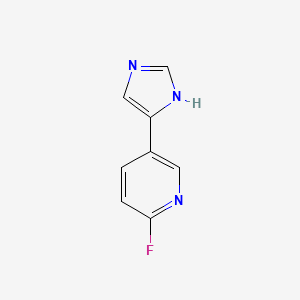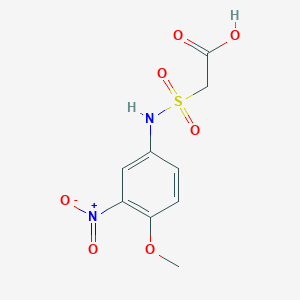
2-Fluoro-5-(1H-imidazol-4-yl)-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-5-(1H-imidazol-4-yl)-pyridine is a heterocyclic compound that combines the structural features of both pyridine and imidazole rings
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 2-Fluoro-5-(1H-imidazol-4-yl)-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated derivatives.
科学的研究の応用
2-Fluoro-5-(1H-imidazol-4-yl)-pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 2-Fluoro-5-(1H-imidazol-4-yl)-pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the fluorine atom can enhance the compound’s binding affinity to biological targets by forming strong hydrogen bonds and dipole interactions .
類似化合物との比較
2-(1H-Imidazol-2-yl)pyridine: Similar in structure but lacks the fluorine atom.
4-(4-Fluorophenyl)-2-(4-®-methylsulfinyl)phenyl-1H-imidazole: Contains a fluorine atom but differs in the substitution pattern.
Uniqueness: 2-Fluoro-5-(1H-imidazol-4-yl)-pyridine is unique due to the presence of both the fluorine atom and the imidazole ring, which confer distinct chemical properties and biological activities. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design.
特性
分子式 |
C8H6FN3 |
|---|---|
分子量 |
163.15 g/mol |
IUPAC名 |
2-fluoro-5-(1H-imidazol-5-yl)pyridine |
InChI |
InChI=1S/C8H6FN3/c9-8-2-1-6(3-11-8)7-4-10-5-12-7/h1-5H,(H,10,12) |
InChIキー |
DIQVDBYJNJZQGO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C2=CN=CN2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]AMINE](/img/structure/B8796299.png)






![2-Chloro-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}pyridine](/img/structure/B8796339.png)
![7-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B8796346.png)


